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3'-c-Methylcytidine

Cat. No.: B13434378
M. Wt: 257.24 g/mol
InChI Key: VLVKZVUBJZCRGR-AMCGLFBUSA-N
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Description

Historical Context of Nucleoside Analog Development for Biological Research

The journey of nucleoside analog development began with early, relatively simple chemical modifications to the nucleoside scaffold. nih.gov These initial forays into altering the sugar or base components of nucleosides laid the groundwork for a vast and diverse field of study. A significant milestone in this journey was the advancement in oligonucleotide chemistry, which enabled the synthesis of modified DNA and RNA fragments. researchgate.net This breakthrough allowed researchers to systematically study the effects of specific modifications on nucleic acid structure and function.

The development of techniques like phosphoramidite (B1245037) chemistry revolutionized the synthesis of oligonucleotides, making these crucial research tools widely accessible to the broader scientific community. rsc.org This accessibility spurred a boom in the incorporation of modified nucleosides into DNA and RNA, leading to the discovery of analogs with a wide range of biological activities, including potent antiviral and anticancer properties. nih.govresearchgate.net The ability to make targeted changes to the heterocyclic bases, the sugar moiety, or the phosphate (B84403) backbone has provided a powerful strategy for developing new therapeutic agents and research probes. rsc.org

Role of Modified Nucleosides in Biochemical Pathway Probing

Modified nucleosides are invaluable tools for dissecting the intricate workings of biochemical pathways. umich.edu By introducing specifically altered analogs into cellular systems, researchers can perturb and observe the function of enzymes and other proteins involved in nucleic acid metabolism, signal transduction, and cofactor function. umich.eduacs.org These "molecular probes" can be designed to report on their local environment, for example, through the incorporation of fluorescent tags, or to act as inhibitors of specific enzymatic reactions. hi.is

The site-specific incorporation of modified nucleosides into RNA, made possible by advances in chemical synthesis, has been particularly fruitful. hi.is This technique allows for the precise examination of how a single functional group modification can influence the biological function of an RNA molecule. hi.is For instance, nucleobase-modified nucleotides that lack the traditional hydrogen-bonding capabilities have been used to challenge and refine our understanding of the forces that govern DNA stability and replication. frontiersin.org These studies have demonstrated that factors such as shape, size, and hydrophobicity play crucial roles in these fundamental processes. frontiersin.org

Overview of 3'-c-Methylcytidine as a Research Compound

Among the numerous modified nucleosides developed for research, this compound has emerged as a compound of significant interest. This analog features a methyl group at the 3' position of the ribose sugar, a modification that has been explored in the development of both anticancer and antiviral agents. nih.gov The synthesis of 3'-C-methyl nucleosides, including this compound, was part of the broader exploration of modifications at the 3' carbon of the nucleoside scaffold. nih.gov

Initial structure-activity relationship (SAR) studies revealed the potential of 3'-C-methyl analogs as bioactive compounds. nih.gov While its sibling compound, 3'-C-methyladenosine, showed potent anticancer activity, this compound has garnered attention primarily for its antiviral properties, particularly against RNA viruses. nih.govnih.gov Its mechanism of action often involves intracellular phosphorylation to its active triphosphate form, which can then interfere with the function of viral RNA-dependent RNA polymerases. toku-e.comnih.gov

Scope and Significance of Current Research on this compound

Current research on this compound is largely focused on its potential as an antiviral agent against a range of human and animal pathogens. nih.govtoku-e.comacs.org It has shown potent and selective in vitro activity against viruses such as foot-and-mouth disease virus (FMDV) and hepatitis C virus (HCV). nih.govtoku-e.com For HCV, its triphosphate form acts as an inhibitor of the NS5B RNA polymerase, a key enzyme in viral replication. toku-e.comasm.org

The compound's utility has been further explored through the development of prodrugs, such as Valopicitabine (NM283), the 3'-O-valine ester of 2'-C-methylcytidine, designed to improve its oral bioavailability. acs.orgasm.org Research has also delved into the specifics of its metabolic activation pathways, revealing that it can be converted not only to its own triphosphate but also to the triphosphate of the corresponding uridine (B1682114) analog, which also possesses antiviral activity. asm.orgekb.eg The ongoing investigation into the antiviral spectrum, mechanism of action, and potential for combination therapies underscores the continued significance of this compound as a valuable research compound in the quest for new antiviral therapies. nih.govnih.govresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of 3'-Methylcytidine

PropertyValueSource
Molecular FormulaC10H15N3O5 nih.gov
Molecular Weight257.24 g/mol nih.gov
Melting Point169-170 °C
Density1.71±0.1 g/cm³ (Predicted)
SolubilitySoluble in DMSO (Slightly), Methanol (Slightly), Water (Slightly)
pKaData available in IUPAC Digitized pKa Dataset nih.gov

Table 2: Antiviral Activity of 2'-C-Methylcytidine

VirusAssay SystemEC50 (µM)Reference
Foot-and-Mouth Disease Virus (FMDV)CPE inhibition6.4 ± 3.8 nih.gov
Hepatitis C Virus (HCV)Replicon assay~1 asm.org
Yellow Fever VirusCell culture- acs.org
West Nile VirusCell culture- acs.org
Dengue-2 VirusCell culture- acs.org
Zika Virus (ZIKV)Cell survival assay8.56 researchgate.net

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response. CPE (Cytopathic effect) is a measure of virus-induced damage to cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O5 B13434378 3'-c-Methylcytidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-10(17)5(4-14)18-8(7(10)15)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7+,8-,10-/m1/s1

InChI Key

VLVKZVUBJZCRGR-AMCGLFBUSA-N

Isomeric SMILES

C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O

Canonical SMILES

CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 C Methylcytidine

Chemical Synthesis Pathways for 3'-c-Methylcytidine

The creation of this compound involves a multi-step chemical synthesis. Key stages include the construction of the modified sugar (ribose) backbone, the attachment of the cytosine base, and the careful management of reactive functional groups through protection and deprotection steps.

Stereoselective Synthesis of the Ribose Moiety

A critical challenge in the synthesis of this compound is the stereoselective construction of the 3'-C-methylated ribofuranose core. The spatial arrangement of the methyl group is crucial for the molecule's biological activity.

One established method begins with a readily available sugar, such as D-xylose. researchgate.net A key intermediate, 5-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose, is oxidized to produce a 3-keto derivative (a pentofuranos-3-ulose). researchgate.net The crucial methyl group is then introduced with the correct stereochemistry by treating this intermediate with a methyl Grignard reagent (methylmagnesium bromide). researchgate.net This reaction yields 5-O-benzoyl-1,2-O-isopropylidene-3-C-methyl-α-D-ribofuranose, which contains the desired 3'-methylated ribose structure. researchgate.net Subsequent steps involve removing the protecting groups to prepare the sugar for coupling with the nucleobase. researchgate.net

Alternative strategies have also been developed. For instance, a method starting from D-ribose has been reported for the synthesis of 2'-C-methylnucleosides, which can be adapted. google.com Another approach involves the stereoconvergent preparation of a meso diacid and a stereoselective glycosylation that does not rely on neighboring group participation. researchgate.net These methods highlight the importance of controlling stereochemistry at the C3' position to ensure the synthesis of the correct isomer.

Glycosylation Reactions for Nucleoside Formation

Glycosylation is the process of attaching the cytosine base to the synthesized 3'-C-methyl-ribofuranose sugar. The goal is to form a β-N-glycosidic bond, which is the configuration found in natural nucleosides.

The Vorbrüggen glycosylation is a widely used method for this purpose. wsu.edunih.gov In this reaction, the heterocyclic base (cytosine) is first persilylated to increase its nucleophilicity and solubility in organic solvents. nih.gov This silylated base is then coupled with a protected and activated sugar derivative (e.g., a per-acylated 3'-C-methyl ribose). The reaction is promoted by a Lewis acid, such as tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which activates the sugar donor. wsu.edunih.govcapes.gov.br The presence of a participating group at the C2' position of the sugar, such as a benzoyl group, helps to direct the stereochemistry of the reaction, ensuring the formation of the desired β-anomer through anchimeric assistance. nih.gov

To circumvent the use of harsh Lewis acids that can be incompatible with certain protecting groups, alternative glycosylation methods have been explored. wsu.edu One such strategy utilizes a 1,2-anhydrofuranose intermediate. wsu.edu This unusual intermediate directs the cytosine base to attack the C1 position from the opposite face, leading exclusively to the β-anomer without the need for a strong Lewis acid catalyst. wsu.edu

Protecting Group Strategies in this compound Synthesis

The successful synthesis of this compound is highly dependent on an effective protecting group strategy. Protecting groups are temporary modifications used to block reactive sites on the sugar and the nucleobase, preventing unwanted side reactions during synthesis.

Key functional groups requiring protection are the hydroxyl groups of the ribose moiety and the exocyclic amino group of cytosine.

Hydroxyl Group Protection: The 5'-hydroxyl group is typically protected with a bulky acid-labile group like dimethoxytrityl (DMT), which is standard in nucleoside chemistry. nih.gov The 2'-hydroxyl group is often protected with groups like tert-butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP). capes.gov.brnih.gov The TBDMS group is particularly versatile as it is stable under many reaction conditions but can be removed using fluoride (B91410) ions without affecting other common protecting groups. cdnsciencepub.com In some strategies, the 3'- and 5'-hydroxyl groups are protected simultaneously using a cyclic disiloxane (B77578) group, such as tetraisopropyldisiloxane (TIPDS), which allows for selective modification of the 2'-hydroxyl.

Amino Group Protection: The N4-amino group of cytosine is nucleophilic and must be protected to prevent reactions such as acylation during the manipulation of the sugar's hydroxyl groups. A common protecting group for this position is the benzoyl (Bz) group. capes.gov.brnih.gov

The selection of these groups is based on their ability to be selectively added and removed under different conditions, allowing for a controlled, stepwise synthesis.

Functional GroupCommon Protecting GroupsDeprotection Conditions
5'-HydroxylDimethoxytrityl (DMT)Mild acid
2'-Hydroxyltert-Butyldimethylsilyl (TBDMS), Tetrahydropyranyl (THP)Fluoride source (e.g., TBAF), Mild acid
3', 5'-Hydroxyls (cyclic)Tetraisopropyldisiloxane (TIPDS)Fluoride source
N4-Amino (Cytosine)Benzoyl (Bz)Ammonolysis

Design and Synthesis of Prodrugs of this compound

To become biologically active, nucleoside analogs like this compound must enter the target cell and be converted into their triphosphate form by cellular kinases. This process can be inefficient, particularly the first phosphorylation step. core.ac.ukacs.org Prodrugs are chemically modified versions of the parent drug designed to overcome these barriers by improving cellular uptake and bypassing the initial, often rate-limiting, phosphorylation step. core.ac.uk

Ester and Phosphoramidate (B1195095) Modifications for Cellular Delivery Research

Modifying the nucleoside with esters or phosphoramidates can mask the polar hydroxyl groups, increasing the molecule's lipophilicity and ability to cross cell membranes.

Ester Prodrugs: Attaching an amino acid to one of the hydroxyl groups of the ribose moiety via an ester linkage is a common strategy. For the related compound 2'-C-methylcytidine, the 3'-O-L-valinyl ester (Valopicitabine) was synthesized to improve oral bioavailability. nih.govacs.org This valine ester is cleaved by cellular esterases inside the cell to release the parent nucleoside. wsu.edu

Phosphoramidate Prodrugs (ProTides): The phosphoramidate, or ProTide, approach delivers the nucleoside monophosphate directly into the cell. asm.orgresearchgate.net In this strategy, the phosphate (B84403) group is masked with an amino acid ester and an aryloxy group (e.g., phenoxy). core.ac.uk These groups are designed to be cleaved by specific intracellular enzymes (e.g., Cathepsin A and HINT1) to release the nucleoside monophosphate, effectively bypassing the first kinase-dependent activation step. core.ac.ukresearchgate.net

Chemical Strategies for Bypassing Initial Phosphorylation

The primary goal of many prodrug strategies is to circumvent the often inefficient initial phosphorylation of the nucleoside. asm.org This is achieved by delivering a pre-phosphorylated version of the drug into the cell.

HepDirect Prodrugs: This liver-targeting strategy involves creating substituted cyclic 1,3-propanyl esters of the nucleoside 5'-monophosphate. asm.org These prodrugs are designed to be activated primarily in the liver by cytochrome P450 enzymes. asm.org This enzymatic oxidation leads to the cleavage of the prodrug moiety and the intracellular release of the nucleoside 5'-monophosphate. asm.org

Cyclic Phosphoramidates: In this approach, the 3'- and 5'-hydroxyl groups are linked together by a phosphoramidate bridge. acs.orgasm.org This creates a cyclic structure that masks the phosphate group, allowing the molecule to enter the cell. core.ac.uk Once inside, cellular enzymes cleave the cyclic phosphoramidate to yield the 5'-monophosphate. A series of 3',5'-cyclic phosphoramidates of 2'-C-methylcytidine have been studied, showing efficient conversion to the active triphosphate form within human hepatocytes. core.ac.ukacs.org

Prodrug StrategyChemical ModificationActivation Mechanism
Ester ProdrugAmino acid ester at a hydroxyl groupIntracellular esterases
Phosphoramidate (ProTide)Aryl and amino acid ester on a 5'-phosphateIntracellular enzymes (e.g., Cathepsin A, HINT1)
HepDirectCyclic 1,3-propanyl ester of 5'-monophosphateCytochrome P450-catalyzed oxidation
Cyclic PhosphoramidatePhosphoramidate bridge between 3'- and 5'-OHIntracellular enzymatic cleavage

Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship Studies

The quest for enhanced biological activity and improved pharmacological profiles has led to the synthesis of a wide array of this compound derivatives. These modifications are strategically introduced to probe the interactions of the nucleoside with its biological targets and to understand the chemical features crucial for its activity.

Modifications on the Nucleobase

N4-Substitutions: The exocyclic amino group (N4) of the cytosine ring is a prime target for modification. N4-acylation can be achieved to produce various amide derivatives. For instance, treatment of a protected this compound with an appropriate acyl chloride or anhydride (B1165640) can yield N4-acyl derivatives. A general scheme involves the protection of the hydroxyl groups of the sugar moiety, followed by acylation of the N4-position and subsequent deprotection.

Protocols have been developed for the synthesis of N4-methyl and N4,N4-dimethylcytidine derivatives, which can be adapted for this compound. nih.gov These methods often involve direct methylation of a partially protected cytidine (B196190) precursor. The synthesis of N4-acetylcytidine (ac4C) in RNA oligonucleotides has been achieved through a mild, non-nucleophilic chemical synthesis, highlighting a potential route for creating N4-acetyl-3'-C-methylcytidine. nih.gov

Modification Synthetic Approach Key Reagents Reference
N4-AcylationAcylation of protected this compoundAcyl chlorides, Anhydrides arkat-usa.org
N4-MethylationDirect methylation of protected cytidineMethyl iodide nih.gov
N4-BenzoylBenzoylation of cytidine derivativeBenzoic anhydride nih.gov
N4-HydrazideConversion of the 4-position of a uridine (B1682114) precursorHydrazine derivatives researchgate.net

C5-Substitutions: The C5-position of the pyrimidine (B1678525) ring offers another site for modification, where the introduction of various functional groups can influence the molecule's properties.

C5-Methylation: The synthesis of 3'-C-methylene-5-methylcytidine has been reported, which involves the use of a 3'-C-iodomethyl-5-methyluridine derivative as a key intermediate. nih.gov

C5-Halogenation: Halogen atoms can be introduced at the C5-position. Methods for the iodination and chlorination of uracil (B121893) bases and protected nucleosides using reagents like iodine monochloride (ICl) and iodobenzene (B50100) dichloride (PhICl2) have been established and could be applied to 3'-C-methyluridine precursors, which can then be converted to the corresponding cytidine analogs. researchgate.net Cerium(IV)-mediated halogenation is another effective method. acs.org

C5-Carboxamides: The synthesis of cytidine derivatives bearing a 5-(N-substituted-carboxamide) functional group has been achieved through a palladium(0)-catalyzed carboxyamidation of an unprotected 5-iodo-cytidine. nih.gov This methodology could be extended to 5-iodo-3'-C-methylcytidine.

Modification Synthetic Approach Key Reagents Reference
C5-MethylFrom 3'-C-iodomethyl-5-methyluridine- nih.gov
C5-Iodo/ChloroHalogenation of uracil precursorICl, PhICl2 researchgate.net
C5-CarboxamidePalladium-catalyzed carboxyamidation of 5-iodo precursorN-substituted amides, Pd(0) catalyst nih.gov

Stereochemical Variations at the 3'-C-Methyl Position

The stereochemistry of the methyl group at the 3'-position is a critical determinant of the biological activity of this compound. The synthesis of epimers, where the configuration at the 3'-carbon is inverted, is essential for a thorough understanding of the SAR.

The synthesis of 9-(3'-C-methyl-β-D-xylo-furanosyl)adenine, the 3'-epimer of 3'-C-methyladenosine, has been reported. scispace.com This was achieved via a Grignard reaction with an appropriately protected keto nucleoside. The choice of solvent was found to be crucial for the stereoselectivity of the reaction, with tetrahydrofuran (B95107) (THF) favoring the formation of the xylo isomer. This synthetic strategy can be adapted to produce the corresponding 3'-C-methyl-β-D-xylo-furanosyl)cytosine. Conformational analysis of the adenosine (B11128) epimers revealed that the methyl group strongly prefers an equatorial position, leading to a predominant North (2T3) puckered form for the xylo epimer and a South (3T2) conformation for the ribo epimer. scispace.com These conformational differences likely play a significant role in their differential biological activities.

Compound Stereochemistry Synthetic Method Key Features Reference
This compound3'-(R)-methyl (ribo)Standard synthesis from protected ribose- nih.gov
3'-epi-C-Methylcytidine3'-(S)-methyl (xylo)Grignard reaction on a 3'-keto precursorFavored in THF as solvent scispace.com

Alterations to the Sugar Ring

Modifications to the ribose sugar ring of this compound can profoundly affect its stability, conformation, and interaction with viral polymerases or other cellular targets.

Modifications at the 2'-Position:

2'-Deoxy-2'-fluoro: The introduction of a fluorine atom at the 2'-position has been a successful strategy in the development of potent antiviral agents. The synthesis of 2'-deoxy-2'-fluoro-2'-C-methylcytidine has been reported, which showed increased inhibitory activity in a hepatitis C virus (HCV) replicon assay compared to 2'-C-methylcytidine. nih.gov The synthesis involved a DAST (diethylaminosulfur trifluoride) fluorination of an arabinofuranosyl precursor. nih.gov

Arabinonucleosides (2'-epimers): Inversion of the stereochemistry at the 2'-position leads to arabinonucleoside analogs. The stereoselective synthesis of 3'-deoxy-3'-C-methyl pyrimidine arabinonucleosides has been described. researchgate.netresearchgate.net These analogs provide valuable insights into the spatial requirements of the 2'-hydroxyl group for biological activity.

Modifications at other positions:

Deoxy Analogs: The synthesis of 2',3'-dideoxy-3'-C-methyl nucleosides has been accomplished by radical deoxygenation of their 3'-deoxy-3'-C-methyl parent ribonucleosides. researchgate.net

Carbocyclic Analogs: Replacing the furanose ring oxygen with a methylene (B1212753) group results in carbocyclic nucleosides, which often exhibit enhanced metabolic stability. The synthesis of carbocyclic analogs of 3'-C-methyl nucleosides has been explored as a strategy to generate potential antiviral agents. nih.govuga.edu

4'-Thioanalogs: The replacement of the ring oxygen with a sulfur atom yields 4'-thionucleosides. While the direct synthesis of 4'-thio-3'-C-methylcytidine is not widely reported, the synthesis of 4'-thionucleosides is a known strategy to create novel analogs with potentially altered sugar pucker and biological activity. google.com

Modification Description Synthetic Strategy Reference
2'-Deoxy-2'-fluoroIntroduction of a fluorine atom at the 2'-position.DAST fluorination of an arabino precursor. nih.gov
ArabinonucleosideInversion of configuration at the 2'-position.Stereoselective synthesis from appropriate sugar precursors. researchgate.netresearchgate.net
2',3'-DideoxyRemoval of both 2'- and 3'-hydroxyl groups.Radical deoxygenation of the parent ribonucleoside. researchgate.net
CarbocyclicReplacement of the furanose oxygen with a methylene group.Synthesis from carbocyclic sugar precursors. nih.govuga.edu
4'-ThioReplacement of the furanose oxygen with a sulfur atom.Glycosylation of a 4-thiosugar. google.com

Biochemical and Molecular Mechanisms of Action of 3 C Methylcytidine

Intracellular Phosphorylation Cascades Leading to 3'-c-Methylcytidine Triphosphate (3'-c-MeCTP)

For this compound to exert its antiviral effect, it must first be converted into its 5'-triphosphate derivative, this compound triphosphate (3'-c-MeCTP). This bioactivation is accomplished through a sequential phosphorylation cascade mediated by host cell kinases. nih.govnih.gov

The conversion of this compound to its active triphosphate form is a three-step process, with each step catalyzed by distinct host cell kinases. The primary enzymes implicated in the activation of cytidine (B196190) analogs are deoxycytidine kinase (dCK), uridine-cytidine kinase 1 (UCK1), and uridine-cytidine kinase 2 (UCK2). acs.org

The initial and most critical phosphorylation is the conversion of the parent nucleoside to its 5'-monophosphate. In vitro studies using purified recombinant enzymes demonstrated that both dCK and UCK2 could phosphorylate 2'-C-methylcytidine, whereas UCK1 was inactive. nih.gov However, subsequent investigations in human cell lines, including HeLa, Huh7, and HepG2, utilized siRNA knockdown techniques to pinpoint the specific kinase responsible in a cellular environment. These experiments conclusively identified UCK2 as the key enzyme mediating the formation of the monophosphate derivative in cultured human cells, with dCK playing a minimal role. nih.gov

Once the monophosphate is formed, the subsequent phosphorylations are catalyzed by other host kinases. Uridine (B1682114) monophosphate (UMP)–cytidine monophosphate (CMP) kinase (also known as YMPK) is responsible for the second phosphorylation, converting the monophosphate to a diphosphate (B83284). nih.govacs.org The final step, the conversion from diphosphate to the active 3'-c-MeCTP, is catalyzed by nucleoside diphosphate kinase (NDPK). nih.govacs.org

Table 1: Host Kinases in the Phosphorylation of this compound
Phosphorylation StepSubstrateProductPrimary Host Kinase(s)
First PhosphorylationThis compoundThis compound MonophosphateUridine-cytidine kinase 2 (UCK2) nih.gov
Second PhosphorylationThis compound MonophosphateThis compound DiphosphateUMP-CMP kinase (YMPK) nih.govacs.org
Third PhosphorylationThis compound DiphosphateThis compound Triphosphate (3'-c-MeCTP)Nucleoside diphosphate kinase (NDPK) nih.govacs.org

Research suggests that the inefficient phosphorylation of the parent nucleoside by UCK2 likely constrains the intracellular concentration of the monophosphate metabolite. nih.gov This bottleneck in the activation pathway limits the total amount of 3'-c-MeCTP that can be generated, thereby modulating the compound's antiviral activity. nih.gov The recognition of this limitation has spurred the development of prodrug strategies, such as the HepDirect technology, which are designed to bypass this initial, inefficient kinase-dependent step by delivering the monophosphate form of the drug directly into the target cells. nih.gov

Inhibition of Viral RNA Polymerases by 3'-c-MeCTP

The active metabolite, 3'-c-MeCTP, functions as a direct-acting antiviral by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome. nih.gov

3'-c-MeCTP acts as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP). nih.gov It mimics the structure of CTP, allowing it to bind to the active site of the viral polymerase. By competing with the endogenous pool of CTP, 3'-c-MeCTP effectively reduces the rate of viral RNA synthesis. nih.govnih.gov The potency of this inhibition is demonstrated by its low steady-state inhibition constant (Kᵢ). For instance, the triphosphate of 2'-C-methylcytidine was found to inhibit the Hepatitis C Virus (HCV) NS5B polymerase with a Kᵢ value of 1.6 μM, comparable to other potent nucleoside inhibitors. nih.gov

Table 2: Inhibition Constants (Kᵢ) for Nucleoside Triphosphate Analogs against Wild-Type HCV NS5B Polymerase
InhibitorKᵢ (μM)
2'-C-Methyladenosine Triphosphate1.5 nih.gov
2'-C-Methylcytidine Triphosphate1.6 nih.gov
PSI-6130 Triphosphate (a 2'-fluoro, 2'-C-methyl analog)4.3 nih.gov

The primary mechanism by which 3'-c-MeCTP inhibits viral replication is through RNA chain termination. nih.govnih.gov After 3'-c-MeCTP is incorporated into the growing viral RNA strand by the RdRp, it prevents the addition of subsequent nucleotides, thereby halting the elongation process. khanacademy.org

Unlike "obligate chain terminators" which typically lack the 3'-hydroxyl (-OH) group necessary for forming the next phosphodiester bond, this compound possesses this 3'-OH group. nih.gov Therefore, it is classified as a "non-obligate chain terminator." nih.gov Despite the presence of the 3'-OH group, its incorporation into the nascent RNA strand effectively and immediately terminates synthesis. nih.govnih.gov

The molecular basis for chain termination by this non-obligate terminator lies in steric hindrance. nih.gov Once this compound monophosphate is incorporated into the RNA chain, the methyl group on the ribose sugar (at the 2' or 3' position, depending on the specific isomer) protrudes into the active site of the polymerase.

It is proposed that this bulky methyl group creates a steric clash that physically obstructs the proper alignment and binding of the next incoming nucleoside triphosphate. nih.gov This steric interference prevents the catalytic domain of the polymerase from forming the subsequent phosphodiester bond, leading to a premature cessation of RNA elongation. nih.gov This mechanism of action, where a modification on the sugar moiety allows for incorporation but prevents further extension, is a key feature of several potent nucleoside analog inhibitors of viral polymerases. nih.govnih.gov

Specific Target Enzyme Interactions

Hepatitis C Virus (HCV) NS5B RNA Polymerase

This compound, also known as 2'-C-methylcytidine, is a nucleoside analog that functions as a potent inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), an enzyme designated NS5B. mdpi.comnih.gov The NS5B enzyme is essential for the replication of the viral RNA genome. semanticscholar.orgunimi.it For this compound to exert its antiviral activity, it must first be metabolized within the host cell to its pharmacologically active 5'-triphosphate form, 2'-C-methylcytidine triphosphate (2'-C-Me-CTP). nih.govnih.govasm.org

Once activated, 2'-C-Me-CTP acts as a competitive substrate for the natural nucleotide, cytidine triphosphate (CTP), during viral RNA synthesis. nih.govsemanticscholar.org The HCV NS5B polymerase recognizes and incorporates the analog into the elongating RNA strand. semanticscholar.orgasm.org A key feature of this interaction is the mechanism of "non-obligate chain termination." mdpi.comasm.org Although the incorporated this compound monophosphate possesses a 3'-hydroxyl group—a chemical group typically necessary for the addition of the next nucleotide—further extension of the RNA chain is effectively halted. mdpi.comasm.org

The termination of RNA synthesis is attributed to a steric conflict. The presence of the methyl group at the 2'-C position of the ribose sugar sterically hinders the proper positioning of the incoming nucleoside triphosphate within the enzyme's active site. mdpi.com This clash prevents the formation of the subsequent phosphodiester bond, thereby terminating the elongation of the viral RNA. mdpi.comasm.org Biochemical experiments have confirmed that the NS5B polymerase is impaired in its ability to extend the RNA chain after incorporating the analog. semanticscholar.orgasm.org

Table 1: Inhibition of HCV NS5B Polymerase by 2'-Substituted Nucleoside Triphosphates
Compound (Triphosphate Form)Target EnzymeInhibition MechanismIC₅₀ Value (μM)
2'-C-methyladenosine triphosphateHCV NS5B PolymeraseCompetitive with ATP, Non-obligate chain terminator1.9
2'-O-methylcytidine triphosphateHCV NS5B PolymeraseCompetitive with CTP, Non-obligate chain terminator3.8

Data derived from studies on related 2'-substituted nucleosides, demonstrating the principle of NS5B inhibition by this class of compounds. semanticscholar.org

Other RNA-Dependent RNA Polymerases (RdRps)

The antiviral activity of this compound extends beyond HCV, demonstrating a broad spectrum of inhibition against the RdRps of various other RNA viruses. mdpi.com This suggests a conserved mechanism of action targeting the polymerase enzymes in these different viral families.

Research has documented its efficacy against several viruses:

Dengue Virus (DENV): This compound is a potent inhibitor of DENV replication. In cell-based subgenomic replicon systems, it exhibited an IC₅₀ value of 11.2 ± 0.3 μM. nih.gov The mechanism is believed to be the specific inhibition of the DENV RdRp, leading to premature termination of viral RNA synthesis. toku-e.com

Foot-and-Mouth Disease Virus (FMDV): this compound selectively inhibits the replication of FMDV, a member of the Picornaviridae family. nih.gov It was found to inhibit the virus-induced cytopathic effect with a 50% effective concentration (EC₅₀) of 6.4 ± 3.8 µM. nih.gov Studies on the timing of drug action revealed that the compound interferes with viral replication at a point that coincides with the beginning of intracellular viral RNA synthesis. nih.gov

Norovirus: The compound effectively inhibits the replication of murine norovirus in vitro. It inhibits viral RNA synthesis and the formation of infectious viral particles with an EC₅₀ value of approximately 2 μM. kuleuven.be

Hepatitis E Virus (HEV): Significant inhibition of HEV replication has been observed in subgenomic replication models. nih.govresearchgate.net The proposed mechanism involves its intracellular conversion to the active triphosphate form, which then competes with the endogenous CTP pool for use by the viral RdRp. nih.govresearchgate.net

Other Flaviviruses: Nucleosides with a 2'-C-methyl modification have also shown activity against other members of the Flaviviridae family, including West Nile Virus and Yellow Fever Virus. mdpi.comasm.org

Table 2: Antiviral Activity of this compound Against Various RNA Viruses
VirusVirus FamilyReported Inhibitory Concentration
Dengue Virus (DENV)FlaviviridaeIC₅₀: 11.2 ± 0.3 μM
Foot-and-Mouth Disease Virus (FMDV)PicornaviridaeEC₅₀: 6.4 ± 3.8 µM
Murine Norovirus (MNV)CaliciviridaeEC₅₀: ~2 μM
Hepatitis E Virus (HEV)HepeviridaeDemonstrated significant inhibition

IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) values are measures of a compound's potency in inhibiting a specific biological or biochemical function.

Interaction with Cellular Nucleic Acid Synthesis Pathways

Specificity and Selectivity Profiling in Mammalian Cell Systems

A critical aspect of any nucleoside analog inhibitor is its selectivity for the viral target enzyme over host cellular polymerases. This compound and related compounds have demonstrated a favorable selectivity profile. The structural distinctions between viral RdRps and mammalian DNA-dependent DNA polymerases and DNA-dependent RNA polymerases form the basis for this specificity. escholarship.org

Studies on the triphosphate forms of the related compounds 2'-C-methyladenosine and 2'-O-methylcytidine showed they are poor inhibitors of host cell polymerases. semanticscholar.org At a concentration of 50 µM, these analogs inhibited the activity of human DNA polymerases α, β, and γ by less than 20%. semanticscholar.org This is in stark contrast to their potent inhibition of the HCV NS5B polymerase, which occurs at low micromolar concentrations. semanticscholar.org This high degree of selectivity is essential to minimize interference with the host cell's own nucleic acid synthesis and other cellular processes.

Despite this high selectivity, interactions with cellular metabolic pathways can occur. For example, when this compound was combined with ribavirin (B1680618), an antagonistic effect on the inhibition of HEV and HCV replication was observed. nih.govresearchgate.net This suggests a complex interplay with the cellular pools of nucleosides and nucleotides. Additionally, it has been noted that some nucleoside analogs bearing a 2'-C-methyl group may have the potential for off-target interactions with mitochondrial DNA polymerase, which is structurally more similar to viral polymerases than to nuclear DNA polymerases. researchgate.netspringermedizin.de

Structural Biology and Biophysical Investigations of 3 C Methylcytidine Interactions

Crystallographic Analysis of 3'-c-Methylcytidine-Polymerase Complexes

X-ray crystallography has been instrumental in visualizing the three-dimensional structures of viral polymerases in complex with this compound triphosphate (3'-C-MeCTP), the active form of the inhibitor. These studies provide a static yet detailed snapshot of the interactions within the enzyme's active site.

Crystal structures of viral RNA-dependent RNA polymerases (RdRps), such as the one from hepatitis C virus (HCV) NS5B, reveal a "right-hand" shape with palm, fingers, and thumb subdomains that encircle the active site. nih.gov The active site contains highly conserved catalytic residues, including a GDD motif, where aspartic acid residues coordinate two divalent metal ions crucial for the polymerization reaction. mdpi.com

When 3'-C-MeCTP is incorporated into the growing RNA chain, crystallographic data shows that the 3'-methyl group introduces a steric hindrance. This clash prevents the proper positioning of the next incoming nucleotide, effectively terminating the elongation of the RNA strand. mdpi.com This mechanism is known as non-obligate chain termination because, unlike some other nucleoside analogs, this compound possesses a 3'-hydroxyl group, which theoretically allows for the formation of a subsequent phosphodiester bond. nih.govmdpi.com However, the steric bulk of the 3'-methyl group makes this process highly unfavorable.

Structural analyses of polymerase-inhibitor complexes have also identified key amino acid residues that interact with the inhibitor. For instance, in HCV NS5B, the S282 residue has been shown to undergo conformational changes to interact with incoming nucleotide substrates. nih.gov Mutations at this position can lead to resistance against 2'-C-methyl nucleosides, highlighting its importance in inhibitor binding and mechanism of action. nih.govnih.gov

Spectroscopic Studies (NMR, etc.) of Conformational Changes Induced by this compound Incorporation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution, providing insights that complement the static pictures from crystallography. silantes.com NMR can be used to monitor the conformational changes in both the nucleic acid and the polymerase upon the incorporation of this compound.

Upon incorporation of this compound into an RNA duplex, changes in the chemical shifts of the sugar-phosphate backbone and the nucleobase protons can be observed. These changes provide information about alterations in the local conformation, such as the sugar pucker and the orientation of the glycosidic bond. psu.edu The introduction of the methyl group at the 3'-position can significantly influence the conformational equilibrium of the ribose sugar.

Furthermore, NMR can be employed to study the dynamics of the polymerase enzyme itself. mdpi.com Isotope labeling, where atoms in the protein are replaced with heavier isotopes like ¹³C and ¹⁵N, enhances the NMR signal and allows for the detailed analysis of larger macromolecules. silantes.com By comparing the NMR spectra of the free enzyme with the enzyme bound to the RNA template-product duplex containing this compound, researchers can identify conformational changes in the enzyme's active site and other domains. These changes can reveal how the inhibitor allosterically affects the enzyme's function.

Molecular Dynamics Simulations of this compound within Enzyme Active Sites

Molecular dynamics (MD) simulations provide a computational approach to study the dynamic behavior of biological systems at an atomic level. nih.govplos.org These simulations can model the interactions of this compound within the active site of a polymerase over time, offering insights into the stability of the complex and the mechanism of inhibition.

MD simulations of polymerase-RNA complexes with incorporated this compound can reveal the detailed interactions between the inhibitor, the template strand, and the amino acid residues of the active site. chemrxiv.org These simulations can quantify the stability of hydrogen bonds and van der Waals interactions, and how they are perturbed by the 3'-methyl group. For example, simulations can show how the methyl group sterically clashes with the incoming nucleotide triphosphate, preventing its efficient binding and incorporation. mdpi.com

Simulations can also be used to investigate the conformational flexibility of the enzyme and the nucleic acid. mdpi.comosti.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are parameters calculated from MD trajectories that measure the stability and flexibility of the system, respectively. chemrxiv.org Higher RMSD and RMSF values for a polymerase-inhibitor complex compared to the native complex could indicate that the inhibitor induces instability or significant conformational changes. chemrxiv.org

By running simulations for wild-type and mutant enzymes, researchers can also predict the impact of specific amino acid substitutions on inhibitor binding and efficacy. nih.gov This can help in understanding the molecular basis of drug resistance.

Structural Basis of Ribose Ring Conformational Adaptations upon Binding

The conformation of the ribose sugar ring, known as the sugar pucker, is a critical determinant of nucleic acid structure and function. researchgate.net The two predominant conformations are C2'-endo (South) and C3'-endo (North). glenresearch.com In DNA, the C2'-endo conformation is favored, leading to a B-form helix, while in RNA, the C3'-endo conformation is preferred, resulting in an A-form helix. glenresearch.com

The introduction of a methyl group at the 3'-position of the ribose ring in this compound has a profound impact on the preferred sugar pucker. Studies on related 2'-C-methylated nucleosides have shown that the stereochemistry at the 2'-carbon dictates the conformational preference. conicet.gov.ar Specifically, (2'S)-2'-deoxy-2'-C-methyl-nucleosides, which have a pseudoequatorial methyl group, tend to adopt a C3'-endo (North) conformation, similar to RNA. conicet.gov.ar Conversely, the (2'R) isomers favor the C2'-endo (South) conformation, similar to DNA. conicet.gov.ar

This conformational preference is significant for the interaction with the polymerase. Viral polymerases have evolved to recognize and process natural ribonucleotides that adopt a C3'-endo pucker. The fact that the active form of this compound can mimic this conformation allows it to be recognized as a substrate by the polymerase and incorporated into the growing RNA chain.

Mechanisms of Resistance to 3 C Methylcytidine

Cross-Resistance Profiles with Other Nucleoside Analogs and Inhibitors

The S282T mutation, selected by 3'-C-methylcytidine, confers cross-resistance to other nucleoside inhibitors with the same 2'-C-methyl modification. nih.gov This includes compounds like 2'-C-methyladenosine and 2'-C-methylguanosine. nih.gov

Crucially, however, there is a lack of cross-resistance between 2'-C-methylcytidine and nucleoside analogs with different structural modifications, as well as with other classes of HCV inhibitors. natap.orgnih.gov

4'-Azidocytidine (R1479): The S282T mutation does not confer resistance to R1479. nih.govresearchgate.net Conversely, the S96T mutation selected by R1479 does not cause resistance to 2'-C-methylcytidine. natap.orgasm.org This lack of cross-resistance supports the potential for combination therapy with these two types of nucleoside analogs. natap.orgnih.gov

Interferon-alfa and Ribavirin (B1680618): No cross-resistance has been observed between 2'-C-methylcytidine and interferon-alfa or ribavirin. natap.org Furthermore, an HCV mutant selected for resistance to ribavirin was not found to be more resistant to 2'-C-methylcytidine. plos.org

This specific resistance profile highlights the importance of the precise chemical structure of the nucleoside analog in determining its interaction with the viral polymerase and the resulting resistance mutations.

Table 2: Cross-Resistance Profile of S282T-Mediated Resistance
Compound ClassSpecific Compound(s)Cross-Resistance with 3'-C-Me-C (S282T)Reference
2'-C-Methyl Nucleosides2'-C-MethyladenosineYes nih.gov
2'-C-MethylguanosineYes nih.gov
4'-Modified Nucleosides4'-Azidocytidine (R1479)No natap.orgnih.govasm.org
ImmunomodulatorsInterferon-alfaNo natap.org
Guanosine AnalogsRibavirinNo natap.orgplos.org

Experimental Approaches for Selecting and Characterizing Resistant Variants

The primary experimental model for studying resistance to HCV inhibitors like this compound is the HCV subgenomic replicon system. natap.orgasm.orgnih.gov This system utilizes human liver cell lines (e.g., Huh-7) that contain a self-replicating portion of the HCV genome (a replicon), which includes the NS5B polymerase gene.

The process for selecting and characterizing resistant variants typically involves the following steps:

Selection: Replicon-containing cells are cultured for extended periods (many cell passages) in the presence of gradually increasing concentrations of the antiviral compound. asm.org This selective pressure favors the survival and proliferation of cells harboring replicons with mutations that confer resistance.

Isolation and Sequencing: Once a resistant cell population is established (i.e., it can replicate in the presence of drug concentrations that are inhibitory to the wild-type replicon), the replicon RNA is extracted. The NS5B gene is then amplified and sequenced to identify any amino acid substitutions compared to the wild-type sequence. nih.govasm.org

Confirmation of Resistance: To confirm that a specific mutation is responsible for resistance, it is introduced back into a wild-type replicon using site-directed mutagenesis. The engineered replicon is then tested for its susceptibility to the inhibitor in a transient replication assay. asm.org

Biochemical Characterization: To understand the molecular mechanism, the wild-type and mutant NS5B polymerases are expressed and purified as recombinant proteins. nih.govnih.gov Enzymatic assays are then performed to measure and compare their kinetic parameters (Km, kcat, Ki) for both natural nucleotides and the triphosphate form of the inhibitor. This provides a direct assessment of how the mutation affects enzyme function and substrate discrimination. nih.govasm.orgnih.gov

These experimental approaches have been instrumental in identifying the S282T mutation and elucidating its role in conferring resistance to this compound and related compounds. nih.govnih.govasm.orgnih.govnih.gov

Enzymatic Metabolism and Activation Pathways Excluding Human Pharmacokinetics

In Vitro Enzymatic Conversion Pathways of 3'-c-Methylcytidine

For this compound to exert its biological effect, it must undergo a series of phosphorylation events to become an active triphosphate. The initial and often rate-limiting step is the conversion to its 5'-monophosphate metabolite. nih.gov In vitro studies have been crucial in identifying the enzymes responsible for this primary phosphorylation.

Research using purified recombinant human kinases has shown that both uridine-cytidine kinase 2 (UCK2) and deoxycytidine kinase (dCK) can phosphorylate 2'-C-methylcytidine (a closely related analog) in a laboratory setting. nih.gov However, uridine-cytidine kinase 1 (UCK1) did not demonstrate this capability. nih.gov The presence of a methyl group at the 2' or 3' position of the sugar moiety can significantly impact the efficiency of these enzymatic reactions. For instance, the catalytic efficiency for PSI-6130 (β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine) phosphorylation by dCK was found to be significantly lower than that for the natural substrate, 2'-deoxycytidine, suggesting that the 2'-C-methyl group hinders the enzyme's activity. asm.org Similarly, both PSI-6130 and 2'-C-methylcytidine were identified as poor substrates for human cytidine (B196190) deaminase (CDA), an enzyme that converts cytosine nucleosides to their uridine (B1682114) counterparts. asm.org

Following the initial phosphorylation, subsequent steps to form the diphosphate (B83284) and triphosphate are catalyzed by other cellular kinases. UMP-CMP kinase (YMPK) is responsible for the conversion of the monophosphate to the diphosphate form. nih.gov Studies with PSI-6130 monophosphate have shown it to be a good substrate for YMPK, with a catalytic efficiency only slightly lower than that for the natural substrate dCMP. nih.gov The final phosphorylation to the active triphosphate is carried out by nucleoside diphosphate kinase (NDPK). nih.gov

Interestingly, a secondary metabolic pathway has been identified for some 2'-C-methylated cytidine analogs. In addition to the direct phosphorylation pathway, β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine (PSI-6130) can also be metabolized to the 5'-triphosphate of its uridine counterpart, β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206). asm.org This alternative pathway highlights the complexity of intracellular nucleoside analog metabolism.

Table 1: In Vitro Enzymatic Conversion of Cytidine Analogs

CompoundEnzymeActivityReference
2'-C-methyl-cytidineUCK2Phosphorylates to monophosphate nih.gov
2'-C-methyl-cytidinedCKPhosphorylates to monophosphate nih.gov
2'-C-methyl-cytidineUCK1No phosphorylation activity nih.gov
PSI-6130dCKPoor substrate compared to 2'-deoxycytidine asm.org
PSI-6130CDAPoor substrate asm.org
PSI-6130 MonophosphateYMPKGood substrate nih.gov
PSI-6130 DiphosphateNDPKPhosphorylates to triphosphate nih.gov

Role of Host Kinases (e.g., UCK2, dCK) in this compound Phosphorylation

While in vitro assays with purified enzymes provide valuable initial insights, cell-based experiments are essential to determine the key kinases responsible for nucleoside analog activation within a cellular environment. For 2'-C-methyl-cytidine, siRNA knockdown experiments in various human cell lines, including HeLa, Huh7, and HepG2, have definitively identified UCK2 as the primary kinase for its conversion to the monophosphate form. nih.gov Despite dCK showing activity in vitro, its knockdown did not significantly impact the formation of 2'-C-methyl-cytidine monophosphate in these cultured cells, underscoring the critical role of UCK2 in this initial activation step. nih.gov

The importance of UCK2 is not limited to 2'-C-methylated analogs. Studies with 3'-ethynyl nucleosides, such as 1-(3-C-ethynyl-beta-D-ribopentofuranosyl)cytosine (ECyd), have also demonstrated that UCK2 is responsible for their phosphorylation and activation. nih.gov Cell lines that developed resistance to these antitumor 3'-ethynyl nucleosides showed mutations or decreased expression of UCK2, while UCK1 remained unaffected. nih.gov This further solidifies the crucial role of UCK2 in the activation of a range of cytidine-based nucleoside analogs.

In contrast, other analogs like β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine (PSI-6130) are primarily phosphorylated by dCK. asm.org The addition of exogenous 2'-deoxycytidine, the natural substrate for dCK, completely reverses the antiviral activity of PSI-6130, further indicating that they compete for the same enzyme. asm.org

Table 2: Role of Host Kinases in Cytidine Analog Phosphorylation

CompoundPrimary KinaseCell Lines StudiedKey FindingReference
2'-C-methyl-cytidineUCK2HeLa, Huh7, HepG2UCK2, not dCK, is the key kinase for monophosphorylation in cultured cells. nih.gov
3'-ethynyl nucleosides (e.g., ECyd)UCK2HT-1080, NUGC-3UCK2 is responsible for the phosphorylation and activation of these antitumor nucleosides. nih.gov
PSI-6130dCKHuh-7 replicon cellsdCK is the primary kinase for the initial phosphorylation. asm.org

Prodrug Metabolism in Cell Culture and Animal Models

To overcome the often inefficient initial phosphorylation step and improve oral bioavailability, various prodrug strategies have been developed for nucleoside analogs like this compound. These prodrugs are chemically modified versions of the parent compound that are designed to be efficiently absorbed and then converted to the active nucleoside within the body.

One common approach is the use of amino acid esters. For example, NM283 (valopicitabine) is a 3'-O-valinyl ester prodrug of 2'-C-methylcytidine. acs.org This modification enhances the molecule's oral bioavailability. acs.org Once absorbed, the ester group is cleaved by cellular esterases, releasing the parent nucleoside, which can then enter the phosphorylation pathway.

Another strategy is the HepDirect prodrug approach, which involves creating substituted cyclic 1,3-propanyl esters of the nucleoside 5'-monophosphate. asm.org This method bypasses the initial, often rate-limiting, kinase-dependent step by delivering the monophosphate form directly into the cell. asm.org The activation of these prodrugs is mediated by cytochrome P450 enzymes, which are highly expressed in the liver, leading to tissue-specific generation of the nucleoside monophosphate. asm.org Subsequent phosphorylations to the active triphosphate are then carried out by endogenous kinases. asm.org In vivo studies in rats and rhesus macaques with HepDirect prodrugs of 2'-C-methylcytidine have demonstrated the successful formation of the triphosphate in the liver. asm.org

The ProTide approach is another effective strategy where a phosphorylated nucleoside is masked by esterification with an amino acid and a phenol, creating a chiral phosphorus center. researchgate.net This modification aids in cell penetration, and once inside the cell, the masking groups are cleaved to release the nucleoside monophosphate. researchgate.net This approach has been successfully applied to various nucleoside analogs to enhance their therapeutic potential. asm.org

Table 3: Prodrug Strategies for Cytidine Analogs

Prodrug Name/TypeParent CompoundMechanism of ActionModel SystemKey FindingReference
NM283 (Valopicitabine)2'-C-methylcytidine3'-O-valinyl ester; improves oral bioavailability.-Enhanced oral bioavailability compared to the parent compound. acs.org
HepDirect Prodrugs2'-C-methylcytidineCyclic 1,3-propanyl esters of the 5'-monophosphate; bypasses initial phosphorylation.Rats, Rhesus MacaquesLeads to liver-targeted formation of the triphosphate. asm.org
ProTide ProdrugsVarious nucleoside analogsPhosphoramidate (B1195095) derivatives; deliver the nucleoside monophosphate into cells.Cell CultureImproves intracellular delivery of the monophosphate. researchgate.netasm.org

Comparative Metabolic Studies with Other Nucleoside Analogs

The metabolic activation and efficacy of this compound can be better understood by comparing it to other nucleoside analogs. Modifications at the 2' and 3' positions of the ribose sugar, as well as changes to the nucleobase, significantly influence how these compounds are processed by cellular enzymes.

For instance, while 3'-C-methyladenosine has shown potent anticancer activity, this compound and 3'-C-methyluridine did not exhibit significant antiviral activity against Tick-borne encephalitis virus. nih.gov This suggests that the nature of the nucleobase is a critical determinant of the biological activity of 3'-C-methylated nucleosides. nih.gov

The metabolism of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine (PSI-6130) has been compared to that of its uridine congener, PSI-6206. The formation of PSI-6206 triphosphate in cells treated with PSI-6130 indicates a metabolic crossover, where the cytidine analog is deaminated to a uridine analog before or after phosphorylation. asm.org This highlights the interplay between different metabolic pathways in determining the active metabolites of a given nucleoside analog.

Furthermore, the resistance profiles of different nucleoside analogs can provide insights into their metabolic activation. For example, the S282T mutation in the HCV NS5B polymerase confers resistance to 2'-C-methyladenosine but PSI-6130 triphosphate can still inhibit this mutant enzyme as effectively as the wild-type. nih.govasm.org

Table 4: Comparative Data of Nucleoside Analogs

CompoundKey Metabolic Feature/ActivityComparisonReference
This compoundLacked potent antiviral activity against Tick-borne encephalitis virus.3'-C-methyladenosine showed potent anticancer activity. nih.gov
2'-C-MethylcytidineAntiviral activity may be limited by factors other than phosphorylation rate.2'-C-methyladenosine showed greater antiviral activity in some systems. researchgate.net
PSI-6130 (β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine)Metabolized to both its own triphosphate and the triphosphate of its uridine congener (PSI-6206).Demonstrates a metabolic crossover pathway. asm.org
PSI-6130 TriphosphateEffective against S282T mutant HCV NS5B polymerase.2'-C-methyladenosine is less effective against this mutant. nih.govasm.org

Preclinical in Vitro and in Vivo Research Models for Mechanistic Elucidation

Cell-Based Replicon Systems for Viral Replication Inhibition Studies

Cell-based replicon systems have been a cornerstone in the preclinical evaluation of 3'-C-Methylcytidine, particularly against the Hepatitis C virus (HCV). These systems utilize genetically engineered cell lines, such as Huh-7 human hepatoma cells, that contain a subgenomic portion of the viral RNA capable of autonomous replication. natap.orgnih.gov This allows for the direct measurement of viral RNA replication in a controlled cellular environment, independent of the complete viral life cycle.

This compound has demonstrated potent inhibitory activity against HCV replication in these replicon assays. asm.org The compound, a nucleoside analog, is intracellularly converted to its active 5'-triphosphate form. This triphosphate metabolite then acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral genome replication. nih.govmdpi.com The mechanism of inhibition involves the incorporation of the analog into the growing RNA chain, which subsequently leads to chain termination due to the presence of the 2'-methyl group, sterically hindering the addition of the next nucleotide. mdpi.com

Studies using HCV replicon systems have determined the 50% effective concentration (EC50) of this compound to be approximately 1.85 μM in wild-type replicon cells. medchemexpress.com These systems have also been crucial in identifying and characterizing viral resistance. For instance, the S282T mutation in the NS5B polymerase has been identified as conferring resistance to 2'-C-methylated nucleoside inhibitors like this compound. mdpi.comnatap.org However, this resistance often comes at the cost of reduced viral replication fitness, which may delay its emergence in a clinical setting. mdpi.comunifi.it

Replicon systems have also been developed for other flaviviruses, including Dengue virus (DENV), West Nile virus (WNV), Yellow Fever virus (YFV), and Zika virus (ZIKV), providing a platform to assess the broad-spectrum antiviral potential of compounds like this compound. mdpi.commdpi.com

Cell Culture Models for Compound Activity Profiling

Beyond replicon systems, traditional cell culture models have been employed to further profile the antiviral activity of this compound. These models involve infecting susceptible cell lines with the whole virus, allowing for the evaluation of the compound's effect on the entire viral life cycle, from entry to egress.

For HCV, Huh-7 cells and their derivatives are commonly used. nih.gov In these models, this compound has consistently shown to inhibit HCV RNA replication in a dose-dependent manner. natap.org The compound has also demonstrated activity against various flaviviruses in cell culture. researchgate.net For example, it has been shown to be effective against DENV, YFV, and WNV. researchgate.nettoku-e.com

These cell culture systems are also vital for assessing the cytotoxicity of the compound. Studies have indicated that the antiviral effects of this compound occur at concentrations that are not toxic to the host cells. natap.orgnih.gov This is a critical aspect of preclinical profiling, ensuring a favorable therapeutic index.

The data generated from these models, often presented as EC50 (the concentration required to inhibit 50% of viral replication) and CC50 (the concentration required to cause 50% cytotoxicity), are essential for determining the initial efficacy and safety profile of the compound.

Interactive Data Table: Antiviral Activity of this compound in Cell-Based Assays

VirusCell Line/SystemAssay TypeEC50 (µM)Reference
Hepatitis C Virus (HCV)Huh-7 Replicon (Clone B)Replicon Assay8.0 (EC90) natap.org
Hepatitis C Virus (HCV)Wild-type RepliconReplicon Assay1.85 medchemexpress.com
Dengue Virus (DENV)DENV subgenomic RNA repliconReplicon Assay11.2 ± 0.3 (IC50) researchgate.netnih.gov
Yellow Fever Virus (YFV)Cell CultureVirus Yield Reduction2.7 researchgate.net

Animal Models for Studying Compound Biochemistry and Viral Replication Mechanisms

Animal models provide a more complex biological system to evaluate the in vivo efficacy, pharmacokinetics, and metabolism of antiviral compounds like this compound.

Rodent Models (e.g., hamster models for Flaviviruses)

Rodent models have been valuable for studying the in vivo activity of this compound against flaviviruses. For instance, hamster models have been utilized to assess the efficacy of the compound against Yellow Fever virus. toku-e.com In a study evaluating the anti-Dengue virus activity of 2'-C-methylcytidine (2CMC), ICR suckling mice were used to create a DENV-infected model to assess the compound's ability to inhibit DENV replication in vivo. researchgate.netnih.gov

Non-Human Primate Models (e.g., chimpanzee models for HCV)

Chimpanzees are the only non-human primate susceptible to chronic HCV infection, making them a crucial, albeit limited, model for studying HCV therapeutics. Studies in HCV-infected chimpanzees have been conducted to evaluate the in vivo antiviral efficacy of prodrugs of 2'-C-methylcytidine. asm.org These studies have demonstrated significant reductions in circulating viral loads following administration of the compound, providing in vivo proof-of-concept for its anti-HCV activity. asm.org For example, a study involving the administration of a HepDirect prodrug of 2'-C-methylcytidine to two HCV-infected chimpanzees resulted in viral load reductions of approximately 1.4 log10 IU/ml and over 3.6 log10 IU/ml after oral and intravenous dosing, respectively. asm.org

Combination Studies with Other Biochemical Modulators in Preclinical Settings

Given the high mutation rate of RNA viruses and the potential for drug resistance, combination therapy is a key strategy for effective antiviral treatment. Preclinical studies have explored the interaction of this compound with other antiviral agents.

Synergistic and Antagonistic Interactions at the Molecular Level

In the context of HCV, combination studies have been performed in replicon systems to assess the interaction between this compound and other anti-HCV agents, such as interferon-alpha (IFN-α) and ribavirin (B1680618). nih.gov These studies have demonstrated that combining 2'-C-methylcytidine (2'-MeC) with IFN-α results in a synergistic inhibition of HCV RNA replication. natap.org The combination index (CI), a quantitative measure of drug interaction, was consistently less than 1, indicating synergy. natap.org

Triple combination studies including 2'-C-MeC, IFN-α, and ribavirin also showed synergistic antiviral effects in the HCV replicon system. nih.gov Furthermore, combinations of 2'-C-methylcytidine with statins, such as simvastatin, have been shown to be able to clear replicon cells from the virus, whereas 2'-C-methylcytidine alone could not achieve complete clearance under the same experimental conditions. kuleuven.be These findings highlight the potential of this compound as a component of a multi-drug regimen for treating HCV. Importantly, these synergistic combinations did not show any apparent increase in cytotoxicity. nih.gov

Advanced Research Directions and Methodological Challenges

Development of Novel Analogs with Enhanced Biochemical Profiles

The strategic modification of the 3'-c-Methylcytidine scaffold is a primary avenue of research aimed at enhancing its therapeutic potential. Structure-activity relationship (SAR) studies are crucial in this endeavor, revealing that even minor alterations to the ribose sugar or the cytidine (B196190) base can significantly impact biological activity. nih.gov

Initial research into 3'-modified nucleosides included both 3'-C-methyluridine and this compound. nih.gov Subsequent studies on related analogs have provided a roadmap for potential modifications. For instance, research on 3'-C-methyladenosine, a related purine (B94841) analog, demonstrated that the 3'-methyl group is critical for its potent anticancer activity. nih.gov Shifting the methyl group to other positions on the sugar ring led to a decrease in efficacy, highlighting the structural importance of the 3'-position modification. nih.gov

Further development focuses on several key areas:

Modifications at the C2' Position: Introducing substituents like fluoro or azido (B1232118) groups at the 2'-position of the ribose ring is a common strategy to alter the sugar pucker and, consequently, the binding affinity to target enzymes. researchgate.net

Base Modifications: Altering the pyrimidine (B1678525) base, such as substitutions at the C5 position with groups like alkynes, can create novel derivatives. These changes can influence interactions with the active site of target enzymes and affect the compound's metabolic stability. researchgate.net

Stereochemistry: The stereoselective synthesis of analogs, such as producing the arabino configuration instead of the ribo configuration, is another critical area. This can dramatically affect biological activity, as seen in the development of 3'-C-methyladenosine analogs where the specific stereochemistry was vital for its function. researchgate.net

These synthetic strategies aim to create analogs with improved potency, selectivity, and metabolic stability, ultimately leading to more effective therapeutic candidates.

Table 1: Examples of Structural Modifications on Nucleoside Analogs and Their Rationale This table is based on findings from related nucleoside analogs to illustrate common strategies applicable to this compound.

Modification Site Type of Modification Rationale / Observed Effect Reference(s)
Sugar Moiety
3'-Position C-Methylation (as in this compound) Found to be a critical determinant of activity in related adenosine (B11128) analogs. nih.gov
2'-Position Introduction of Fluoro or Azido groups Alters sugar conformation and can enhance binding to target polymerases. researchgate.net
4'-Position Introduction of Heteroatoms (e.g., Thio) Affects the conformation and biological properties of the nucleoside. nih.govekb.eg
Base Moiety
C5-Position Alkynyl Substitution Can improve antiviral properties and influence enzyme interactions. researchgate.net
N6-Position Substitution with Hydroxy, Methoxy, or Amino Leads to a decrease or loss of activity in adenosine analogs, indicating sensitivity at this position. researchgate.net

Strategies for Overcoming Resistance Mechanisms at the Molecular Level

A significant challenge in the clinical use of antiviral nucleoside analogs is the emergence of drug resistance. For inhibitors targeting viral polymerases, resistance typically arises from specific amino acid substitutions in the enzyme that reduce the inhibitor's binding affinity or incorporation efficiency. nih.govnih.gov

In the context of Hepatitis C virus (HCV) research, where the related compound 2'-C-methylcytidine has been studied extensively, the S282T mutation in the NS5B RNA-dependent RNA polymerase (RdRp) is a well-characterized resistance mechanism. asm.org This mutation, a serine to threonine substitution in the polymerase active site, confers reduced sensitivity to 2'-hydroxy-2'-C-methyl nucleosides. asm.org While the specific resistance profile for this compound may differ, understanding the mechanisms affecting structurally similar compounds is vital. For example, the S282T mutation has a more significant impact on the activity of some analogs over others, suggesting that specific structural features can influence susceptibility to resistance. asm.org

Strategies to overcome these resistance mechanisms include:

Rational Drug Design: Developing new analogs that can effectively inhibit mutated polymerases. This involves designing molecules that form different or stronger interactions with the enzyme's active site, making them less susceptible to single-point mutations.

Combination Therapy: Combining nucleoside inhibitors with drugs that have different mechanisms of action, such as non-nucleoside inhibitors (NNIs) or protease inhibitors, can suppress the emergence of resistant viral variants. mdpi.comnih.gov This approach creates a higher genetic barrier for the virus to overcome. asm.org

Targeting Cellular Factors: Developing inhibitors against host factors that are essential for viral replication, such as cyclophilin A, presents another strategy. Resistance to such drugs may develop more slowly as it requires mutations in cellular proteins. mdpi.comvirosin.org

Table 2: Key Resistance Mutations Against Related Nucleoside Polymerase Inhibitors This table features data from inhibitors structurally related to this compound, primarily from HCV research.

Inhibitor Class Target Enzyme Key Mutation Fold Change in Resistance Reference(s)
2'-C-Methyl Nucleosides HCV NS5B RdRp S282T 7.5x - 23.7x asm.org
Mericitabine (2'-F-2'-C-methylcytidine prodrug) HCV NS5B RdRp L159F/L320F (in combination) Up to 5.5x nih.gov

Mechanistic Insights into Prodrug Activation and Intracellular Dynamics

Nucleoside analogs like this compound are biologically inactive until they are converted intracellularly into their 5'-triphosphate form. This multi-step phosphorylation process is often a rate-limiting factor for efficacy. asm.orgnih.gov To overcome poor cellular uptake and inefficient initial phosphorylation, prodrug strategies are widely employed. wgtn.ac.nz

While much of the clinical development in this area has focused on the 2'-C-methylcytidine isomer, notably with Valopicitabine (NM283) and Mericitabine, the principles of activation are directly applicable. nih.govasm.orgnih.gov The activation process generally involves:

Prodrug Cleavage: A lipophilic moiety attached to the nucleoside (e.g., a valyl ester on the 3'-hydroxyl group in Valopicitabine) is cleaved by intracellular enzymes like carboxylesterases to release the parent nucleoside analog. core.ac.ukresearchgate.net

Initial Phosphorylation: The released nucleoside is a substrate for a cellular nucleoside kinase, which adds the first phosphate (B84403) group to form the 5'-monophosphate. This is often the slowest step in the activation pathway. nih.gov

Sequential Phosphorylation: The monophosphate is subsequently converted to the diphosphate (B83284) and finally to the active 5'-triphosphate metabolite by cellular nucleoside monophosphate and diphosphate kinases, respectively. researchgate.net

A fascinating aspect of the metabolism of some cytidine analogs, such as β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), is the existence of a second metabolic pathway. In addition to its direct phosphorylation, PSI-6130 can be deaminated to its corresponding uridine (B1682114) analog, which is then also phosphorylated to an active triphosphate form. asm.orgresearchgate.net This dual activation can create two distinct active metabolites, potentially increasing the genetic barrier to resistance. asm.org Understanding these intricate intracellular dynamics is crucial for designing more efficient prodrugs and predicting their therapeutic outcomes.

Table 3: General Intracellular Activation Pathway for Cytidine Nucleoside Analogs

Step Metabolite Formed Key Enzyme(s) Involved Purpose Reference(s)
1 Nucleoside Analog (e.g., this compound) Carboxylesterases (for ester prodrugs) Release of the parent compound from its prodrug form. core.ac.uk
2 5'-Monophosphate Deoxycytidine Kinase (dCK) / Uridine-Cytidine Kinase (UCK) Rate-limiting first phosphorylation step. nih.gov
3 5'-Diphosphate Nucleoside Monophosphate Kinases (NMPKs) Second phosphorylation. researchgate.net
4 5'-Triphosphate (Active Form) Nucleoside Diphosphate Kinases (NDPKs) Final phosphorylation to the active inhibitor. asm.orgresearchgate.net

Integration of Computational Chemistry and Biophysical Techniques in Design and Analysis

Modern drug design heavily relies on the synergy between computational chemistry and biophysical techniques to accelerate the development of novel compounds. These methods provide profound insights into the molecular interactions between inhibitors like this compound and their biological targets.

Computational Chemistry:

Molecular Docking: This technique is used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, docking studies can model its fit within the active site of a viral RNA-dependent RNA polymerase (RdRp). nih.govnih.gov These simulations help identify key hydrogen bonds and hydrophobic interactions, guiding the design of new analogs with improved binding characteristics.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the inhibitor-enzyme complex over time, revealing conformational changes and the stability of interactions that are not apparent from static models. researchgate.net This can help explain why certain mutations confer resistance or why one analog is more potent than another.

Biophysical Techniques:

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. nih.gov A crystal structure of an analog bound to its target polymerase can definitively show its binding mode and how it sterically hinders the incorporation of natural nucleotides, providing invaluable information for structure-based drug design.

Circular Dichroism (CD) Spectroscopy: CD is used to study the conformation of nucleic acids and proteins. It can be employed to analyze the conformational changes in a target RNA or enzyme upon binding of an inhibitor. rsc.org It is also used to assess the thermal stability of inhibitor-target complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure, dynamics, and interactions of molecules in solution, complementing the static picture from crystallography.

The integration of these powerful techniques allows for a rational, iterative cycle of drug design, synthesis, and analysis, significantly streamlining the path to optimized therapeutic agents. cu.edu.eg

Emerging Roles of this compound in Diverse Biological Systems Beyond Antiviral Research

While much of the initial focus on nucleoside analogs like this compound has been in antiviral research, particularly against HCV, emerging evidence suggests their potential utility in other biological contexts.

The antiviral spectrum of this compound itself is broader than initially explored. It has demonstrated potent and selective in vitro activity against the foot-and-mouth disease virus (FMDV), a picornavirus, where it appears to inhibit viral RNA synthesis. nih.gov More recently, it was shown to effectively inhibit the replication of the Hepatitis E virus (HEV), another significant human pathogen. researchgate.net

Furthermore, research into related compounds provides clues to other potential applications. The purine analog, 3'-C-methyladenosine, has been identified as a potent anticancer agent against various human leukemia and carcinoma cell lines. nih.gov This raises the possibility that this compound or its derivatives could also possess antiproliferative properties, an area that warrants further investigation.

Beyond direct therapeutic applications, modified cytidines play fundamental roles in cellular biology. For example, N3-methylcytidine (m3C), a naturally occurring RNA modification, is found in tRNA and mRNA and is crucial for influencing tRNA structure and function, thereby impacting the fidelity and efficiency of protein translation. researchgate.netnih.gov The discovery of enzymes that dynamically add and remove this methyl group suggests a role in the epigenetic or "epitranscriptomic" regulation of gene expression. nih.govoup.com Although this compound is a synthetic modification at a different position, the study of naturally modified nucleosides underscores the potential for synthetic analogs to interact with a wide range of cellular machinery in unexpected and potentially useful ways. These emerging roles highlight a promising frontier for future research into the biological impact of this compound.

Table 4: Reported Biological Activities of this compound

Biological System Target/Virus Reported Effect Reference(s)
Antiviral Activity
Picornaviridae Foot-and-Mouth Disease Virus (FMDV) Potent and selective inhibition of viral replication. nih.gov
Hepeviridae Hepatitis E Virus (HEV) Effective inhibition of viral replication. researchgate.net
Potential Roles (Inferred from Analogs)
Oncology Cancer Cell Lines The related analog 3'-C-methyladenosine shows potent antiproliferative activity. nih.gov

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing methylated cytidine analogs like 3'-c-Methylcytidine?

  • Synthesis typically involves nucleoside modification via regioselective methylation. For example, 2'-C-methylcytidine analogs are synthesized through ribose sugar methylation using catalytic strategies, followed by purification via column chromatography and validation with TLC (thin-layer chromatography) . Reaction mixtures are washed extensively to remove byproducts (e.g., diethylammonium chloride) . For this compound, similar protocols can be adapted, with attention to steric effects during methylation.

Q. Which analytical techniques are critical for characterizing this compound purity and structural confirmation?

  • High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is standard for assessing purity and molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms methyl group positioning on the ribose. For biological samples, primer extension assays or MS-based epitranscriptomic profiling (as used for m³C detection in RNA) can identify incorporation sites .

Q. How do researchers evaluate the antiviral activity of this compound in viral replication assays?

  • Submicromolar potency is assessed using viral replicon systems (e.g., HCV or HIV). For instance, 2'-C-methylcytidine analogs are tested for EC₅₀ values via inhibition of viral polymerases. Researchers must account for resistance mutations (e.g., S282T in HCV) by comparing wild-type and mutant viral strains . Dose-response curves and combination studies with interferons or other antivirals are critical .

Advanced Research Questions

Q. What experimental strategies address discrepancies in this compound’s efficacy across viral models?

  • Contradictions arise due to species-specific polymerase fidelity or cellular uptake differences. To resolve this, parallel assays in primary human cells versus animal models are recommended. For example, 2'-C-methylcytidine showed poor oral bioavailability in humans, necessitating prodrug development (e.g., valopicitabine) . Mechanistic studies using radiolabeled analogs or polymerase co-crystallization can clarify target engagement .

Q. How can methyltransferase specificity for this compound incorporation into RNA be systematically validated?

  • Genetic knockout models (e.g., METTL2/6/8-null cells) combined with MS-based tRNA/mRNA profiling identify enzyme-substrate relationships. RNA immunoprecipitation (RIP) or crosslinking followed by sequencing (CLIP-seq) confirms direct interactions, as demonstrated for METTL6 and seryl-tRNA synthetase . Biochemical assays with recombinant enzymes and synthetic RNA substrates quantify methylation kinetics .

Q. What statistical frameworks are recommended for analyzing this compound’s mutagenic effects in lethal mutagenesis studies?

  • Lethal mutagenesis is quantified using mutation frequency (e.g., Shannon entropy) and viral extinction thresholds. For 3-deazauridine, deep sequencing of viral genomes post-treatment revealed hypermutation profiles. Researchers should apply non-parametric tests (e.g., Mann-Whitney U) to compare mutation rates between treated and untreated groups .

Q. How should researchers design studies to distinguish this compound’s direct antiviral effects from off-target immune modulation?

  • Controlled experiments in immunodeficient vs. immunocompetent models (e.g., humanized mice) isolate compound-specific activity. Flow cytometry for immune markers (e.g., IFN-γ) and RNA-seq of host pathways (e.g., RIG-I-like receptors) differentiate antiviral mechanisms. Dose-dependent RNA incorporation assays (e.g., radiolabeled nucleosides) confirm direct polymerase inhibition .

Methodological Guidelines

  • Experimental Reproducibility : Follow Beilstein Journal guidelines: report synthesis protocols, purification steps, and characterization data (HPLC, NMR) in detail. For biological assays, specify cell lines, viral strains, and statistical methods .
  • Data Contradiction Analysis : Use meta-analysis frameworks to reconcile conflicting results. For example, if this compound shows efficacy in vitro but not in vivo, evaluate pharmacokinetic parameters (e.g., plasma half-life) or tissue penetration barriers .
  • Ethical and Reporting Standards : Declare ethical approvals for animal/human studies and provide raw data in supplementary materials. Use standardized formats for chemical nomenclature and enzyme classification (e.g., IUPAC, EC numbers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.